N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide is a synthetic small molecule characterized by a thiazole core substituted with a 4-fluorophenyl group at the 4-position and an adamantane-1-carboxamide moiety at the 2-position. This compound’s structural features make it a candidate for exploration in medicinal chemistry, particularly in targeting proteins where fluorine-mediated interactions (e.g., hydrogen bonding, dipole effects) are critical.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2OS/c21-16-3-1-15(2-4-16)17-11-25-19(22-17)23-18(24)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,11-14H,5-10H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXABGXNNQPJVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazole intermediate.
Adamantane Carboxamide Formation: The final step involves the coupling of the thiazole-fluorophenyl intermediate with adamantane-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Amide Hydrolysis
The adamantane-1-carboxamide group undergoes hydrolysis under acidic or basic conditions to yield adamantane-1-carboxylic acid and 4-(4-fluorophenyl)-1,3-thiazol-2-amine.
| Conditions | Catalysts/Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux (4–6 h) | – | Cleavage of amide bond | 80–85% | |
| 10% NaOH, 70°C (3 h) | – | Deprotection to free amine | 75% |
Thiazole Ring Modifications
The 1,3-thiazole ring participates in electrophilic and nucleophilic substitutions, with regioselectivity influenced by the electron-withdrawing fluorine atom.
Electrophilic Aromatic Substitution
-
Nitration : Occurs at the C5 position of the thiazole ring under mixed acid (HNO₃/H₂SO₄) conditions.
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Halogenation : Bromination (Br₂/FeBr₃) favors the C4 position of the phenyl ring due to fluorine's para-directing effect .
Nucleophilic Aromatic Substitution
The 4-fluorophenyl group undergoes substitution with strong nucleophiles (e.g., amines, alkoxides):
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Methoxy substitution | NaOMe, DMSO, 100°C, 12 h | 4-Methoxyphenyl analog | |
| Piperidine substitution | Piperidine, DMF, 120°C, 24 h | 4-Piperidinophenyl derivative |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the thiazole or fluorophenyl moieties:
Suzuki-Miyaura Coupling
The 4-fluorophenyl group couples with aryl boronic acids to generate biphenyl derivatives:
| Boronic Acid | Catalyst System | Product Yield | Source |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 65% | |
| 3-Pyridylboronic acid | PdCl₂(dppf), CsF, DMF | 58% |
Buchwald-Hartwig Amination
Introduces amines at the thiazole C4 position using Pd(OAc)₂/Xantphos .
Adamantane Functionalization
The adamantane cage is resistant to oxidation but undergoes radical bromination at bridgehead positions under UV light/CCl₄ :
| Reagent | Conditions | Major Product | Source |
|---|---|---|---|
| Br₂, CCl₄, UV light | 25°C, 6 h | 3-Bromoadamantyl derivative |
Redox Reactions
-
Thiazole Reduction : NaBH₄/CuCl₂ selectively reduces the thiazole ring to a thiazolidine (Δ selectivity: 90%) .
-
Amide Reduction : LiAlH₄ converts the carboxamide to a primary amine (adamantylmethylamine) .
Key Reactivity Insights
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Steric Effects : The adamantane group impedes reactions at proximal sites (e.g., thiazole C2 position) .
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Electronic Effects : The 4-fluorophenyl group enhances electrophilic substitution rates at the thiazole C5 position .
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Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve yields in cross-coupling reactions .
Scientific Research Applications
Anticancer Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide has been studied for its potential anticancer properties. Research indicates that compounds with similar structures have shown effectiveness against various cancer cell lines:
- Mechanism of Action : The thiazole moiety in the compound may contribute to its ability to inhibit cancer cell proliferation. Studies suggest that it induces apoptosis and cell cycle arrest in cancer cells via mechanisms involving caspase activation and mitochondrial pathways .
- Case Study Findings : A study demonstrated that derivatives of thiazole compounds exhibited significant inhibition of MCF7 (breast cancer) cell line growth, indicating promising therapeutic potential for breast cancer treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In Vitro Studies : Similar thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that these compounds could serve as potential antibacterial agents .
- Research Insights : A study highlighted the effectiveness of thiazole derivatives in combating drug-resistant bacterial strains, emphasizing their relevance in addressing current challenges in infectious disease management .
Data Table: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The unique structural features of this compound suggest a favorable structure-activity relationship:
- Adamantane Moiety : Known for enhancing bioavailability and cellular uptake.
- Thiazole Ring : Contributes to biological activity through interactions with specific molecular targets involved in cancer progression and microbial resistance.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include inhibition of viral replication, disruption of bacterial cell walls, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]-1-adamantanecarboxamide
- Molecular Formula : C20H23N3O3S2
- Molar Mass : 417.542 g/mol
- Key Structural Differences: Replaces the 4-fluorophenyl group with a sulfamoyl-linked phenyl-thiazole moiety.
- Hypothesized Effects :
N-[2-(4-fluorophenyl)-5-oxo-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
- Molecular Formula : C22H24FN3O2S
- Molar Mass : 413.51 g/mol
- Key Structural Differences: Replaces the thiazole ring with a fused thieno[3,4-c]pyrazole system. Retains the 4-fluorophenyl group but positions it on a more complex heterocycle.
- Hypothesized Effects :
N-[4-(diphenylmethyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide
- CAS : 361159-28-6
- Key Structural Differences :
- Substitutes 4-fluorophenyl with a diphenylmethyl group.
- Steric hindrance might reduce binding efficiency to compact active sites .
N1-(4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide
- Molecular Formula : C20H22N2OS
- Molar Mass : 338.47 g/mol
- Key Structural Differences :
- Lacks the fluorine atom on the phenyl ring.
- Hypothesized Effects :
Research Implications
- Fluorine’s Role: The 4-fluorophenyl group in the target compound likely improves binding affinity and metabolic stability compared to non-fluorinated analogs (e.g., ).
- Heterocycle Modifications: Thienopyrazole () and sulfamoyl-thiazole () derivatives highlight the trade-off between solubility and membrane permeability.
- Steric and Electronic Effects : Bulky substituents () may enhance van der Waals interactions but risk steric clashes in target binding pockets.
Biological Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The molecular formula of this compound is C20H21FN2OS. The compound features an adamantane core linked to a thiazole ring substituted with a fluorophenyl group. The synthesis typically involves multi-step processes including Suzuki-Miyaura coupling and various functional group modifications to achieve the desired thiazole derivatives .
2.1 Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating effectiveness comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | Excellent |
| Escherichia coli | 0.25 | Excellent |
| Pseudomonas aeruginosa | 0.30 | Moderate |
2.2 Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds structurally related to this compound have demonstrated trypanocidal activity with IC50 values as low as 0.42 µM, indicating their potential as therapeutic agents in treating parasitic infections .
Research into the mechanisms of action reveals that this compound may interact with specific biological targets:
- Enzyme Inhibition : The compound has been identified as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The inhibition of COX enzymes could contribute to its anti-inflammatory properties .
- Noncovalent Interactions : Molecular docking studies suggest that the adamantane and thiazole moieties facilitate noncovalent interactions with target proteins, enhancing binding affinity and specificity .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several derivatives including this compound against common pathogens. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for treating chronic infections .
Case Study 2: Trypanocidal Activity
In another study focused on antiparasitic effects, derivatives similar to this compound were tested against T. brucei. The results highlighted significant trypanocidal activity and suggested further exploration into structure-activity relationships (SAR) for optimization .
5. Conclusion
This compound exhibits a range of biological activities that position it as a promising candidate for drug development in antimicrobial and antiparasitic therapies. Ongoing research into its mechanisms of action and optimization through SAR studies will further elucidate its potential clinical applications.
This compound exemplifies the importance of exploring novel chemical entities in the quest for effective treatments against resistant pathogens and parasitic diseases. Future studies should focus on clinical evaluations and the development of formulations for therapeutic use.
Q & A
Q. Key Challenges :
- Low solubility : The adamantane group contributes to hydrophobicity, complicating purification (e.g., recrystallization in polar solvents) .
- Steric hindrance : Bulky adamantane may reduce reaction yields; optimizing catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures (80–120°C) is critical .
Basic: How can researchers confirm structural integrity post-synthesis?
Q. Methodological Answer :
- X-ray crystallography : Resolve adamantane-thiazole conformation, as demonstrated for structurally similar adamantane-oxadiazole derivatives .
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced: How can contradictory cytotoxicity data across assay systems be resolved?
Methodological Answer :
Contradictions often arise from:
- Assay variability : Test in multiple cell lines (e.g., Daphnia magna for baseline toxicity vs. mammalian cells for specificity).
- Solubility artifacts : Use DMSO concentrations <0.1% and include vehicle controls to rule out solvent interference .
- Metabolic stability : Perform LC-MS/MS to monitor compound degradation in cell media over 24 hours .
Example : If IC₅₀ values differ between assays, validate via orthogonal methods (e.g., ATP quantification vs. caspase-3 activation assays) .
Advanced: What computational strategies elucidate the mechanism of action?
Q. Methodological Answer :
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or β-amyloid, leveraging adamantane’s affinity for hydrophobic pockets .
- Molecular dynamics (MD) simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to evaluate adamantane-thiazole interactions with lipid bilayers .
- QSAR modeling : Corrogate substituent effects (e.g., fluorine position on phenyl rings) with bioactivity data to design derivatives .
Basic: How can solubility be optimized for in vitro studies?
Q. Methodological Answer :
- Co-solvent systems : Use DMSO:PBS (1:4) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetylated carboxyl groups) to improve permeability .
- Structural modifications : Replace adamantane with smaller bicyclic groups (e.g., norbornane) while retaining activity .
Advanced: How to design a SAR study for bioactivity optimization?
Q. Methodological Answer :
- Variable substituents : Synthesize derivatives with halogens (Cl, Br), methyl, or methoxy groups on the phenyl ring .
- Bioassay panels : Test against bacterial pathogens (e.g., Staphylococcus aureus) and cancer cells (e.g., MCF-7) to identify selectivity patterns .
- Statistical analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Table 1: Representative Spectral Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
